molecular formula C11H8N2O B2614801 Pyridin-2-yl(pyridin-4-yl)methanone CAS No. 56970-92-4

Pyridin-2-yl(pyridin-4-yl)methanone

Cat. No.: B2614801
CAS No.: 56970-92-4
M. Wt: 184.198
InChI Key: PAMJMJCMSLYAJU-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Based Ketones in Organic Synthesis and Coordination Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, renowned for their prevalence in pharmaceuticals, agrochemicals, and functional materials. acs.org The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, can be synthesized through various methods, including the classic Hantzsch and Chichibabin syntheses, as well as modern transition-metal-catalyzed procedures. fiveable.meacs.orgwikipedia.org The incorporation of a ketone functional group into a pyridine-based structure gives rise to pyridine-based ketones, a class of compounds with significant utility.

In organic synthesis, these ketones serve as versatile intermediates. The carbonyl group is a reactive site for numerous transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The adjacent pyridine rings influence the reactivity of the ketone and can direct the stereochemical outcome of reactions. Syntheses of complex substituted pyridines often employ ketones as key precursors. acs.orgorganic-chemistry.org For instance, organocatalyzed formal (3+3) cycloaddition reactions using enones (unsaturated ketones) provide a practical route to various substituted pyridines. acs.org

In coordination chemistry, pyridine-based ketones are of particular importance as ligands. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can both act as donor sites, allowing these molecules to chelate to metal ions. This ability to form stable complexes with a wide range of metals makes them crucial components in the design of catalysts, functional materials, and supramolecular assemblies. The electronic properties and steric bulk of the pyridine rings can be tuned to modulate the catalytic activity and stability of the resulting metal complexes.

Significance of the Pyridin-2-yl(pyridin-4-yl)methanone Scaffold for Multidisciplinary Investigations

The specific structure of this compound, with its empirical formula C₁₁H₈N₂O, confers distinct properties that make it a valuable scaffold for research. sigmaaldrich.comsigmaaldrich.com The molecule consists of a pyridin-2-yl group and a pyridin-4-yl group connected by a ketone bridge. This isomeric arrangement is significant because the nitrogen atoms are located at different positions relative to the point of attachment to the carbonyl group, creating an asymmetric ligand framework.

This asymmetry is crucial in coordination chemistry. The distinct electronic environments of the 2- and 4-substituted pyridine rings can lead to selective coordination with metal centers or the formation of complex, heteroleptic structures. The scaffold can act as a bridging ligand, connecting multiple metal centers to construct metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic or material properties. The general utility of pyridinone structures as scaffolds for designing inhibitors targeting various enzymes highlights the potential of related pyridine ketones in medicinal chemistry. frontiersin.org

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₈N₂O
Molecular Weight184.19 g/mol
InChI KeyPAMJMJCMSLYAJU-UHFFFAOYSA-N
SMILES StringO=C(c1ccncc1)c2ccccn2

Data sourced from available chemical databases. sigmaaldrich.com

Overview of Current Research Trajectories and Academic Gaps

Current research involving scaffolds similar to this compound is focused on leveraging their unique coordination and structural features. Studies on related di-pyridyl compounds and oligopyridines demonstrate their application as building blocks for more complex functional systems. For example, derivatives are used to create ligands for transition metal complexes that have applications in catalysis and as potential antimicrobial or antiviral agents. acs.org The synthesis of related structures, such as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, has been pursued to explore their potential as protein kinase inhibitors, indicating a clear trajectory towards biomedical applications for this class of compounds. researchgate.net

Despite the activity in related areas, a significant academic gap exists regarding the specific investigation of this compound itself. While it is available as a chemical building block, detailed studies on its coordination behavior with a wide array of metals, its reactivity in advanced organic transformations, and its potential as a precursor for novel bioactive compounds are not extensively reported in the literature. sigmaaldrich.com

Future research could productively focus on several areas:

Systematic Coordination Chemistry: A thorough investigation of its complexation with various transition metals to characterize the resulting structures and explore their catalytic potential.

Synthetic Derivatization: Using the ketone and pyridine moieties as handles for further functionalization to build a library of new compounds for screening in medicinal chemistry.

Materials Science: Exploring its use as a linker in the design of novel MOFs and coordination polymers for applications in gas storage or separation.

Photophysical Properties: Investigating the photophysical properties of the compound and its metal complexes, as many pyridine-based ligands are used in light-emitting materials and sensors.

Closing these research gaps will allow the full potential of the this compound scaffold to be realized in multidisciplinary chemical research.

Properties

IUPAC Name

pyridin-2-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMJMJCMSLYAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-92-4
Record name 2-Pyridinyl(4-pyridinyl)methanone
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Synthetic Methodologies and Route Optimization for Pyridin 2 Yl Pyridin 4 Yl Methanone and Its Analogs

Established Synthetic Pathways to Pyridin-2-yl(pyridin-4-yl)methanone

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful and versatile platform for the construction of carbon-carbon bonds, which is central to the synthesis of diaryl ketones like this compound. Palladium and copper-based catalytic systems are particularly prominent in this regard.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, provides a robust method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.org This reaction is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acid derivatives. mdpi.com

A plausible Suzuki-Miyaura approach for the synthesis of this compound would involve the coupling of a pyridin-2-yl boronic acid or its ester with a 4-halopyridine derivative that already contains the carbonyl functionality, such as 4-bromobenzoyl chloride. mdpi.comresearchgate.net Alternatively, a precursor to the ketone, like an aldehyde, could be used. The general catalytic cycle involves the oxidative addition of the pyridyl halide to a Pd(0) complex, followed by transmetalation with the pyridylboronic acid and subsequent reductive elimination to yield the desired dipyridyl ketone and regenerate the Pd(0) catalyst. libretexts.org

Key parameters for optimization in such a synthesis include the choice of palladium catalyst and ligand, the base, and the solvent system. For instance, the use of XPhos precatalysts has been shown to be effective for the coupling of sensitive heterocyclic borates under mild conditions. mit.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Catalyst Pd(OAc)2, Pd2(dba)3, or Pd(PPh3)4 mdpi.com
Ligand Phosphine ligands (e.g., XPhos) mit.edu
Boron Source Pyridin-2-yl boronic acid or ester libretexts.org
Coupling Partner 4-Halopyridine derivative (e.g., 4-bromopicolinoyl chloride) mdpi.com
Base K2CO3, K3PO4 mdpi.commit.edu
Solvent Toluene, THF/water mdpi.commit.edu
Temperature Room temperature to reflux mdpi.commit.edu

This table presents a generalized summary of conditions reported for Suzuki-Miyaura reactions and can be adapted for the specific synthesis of this compound.

Beyond Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are instrumental in the synthesis of aromatic ketones.

Palladium-Catalyzed Carbonylation: This powerful technique introduces a carbonyl group into an organic molecule using carbon monoxide, often from readily available aryl halides. researchgate.netacs.orgnih.govacs.org For the synthesis of this compound, a potential route involves the palladium-catalyzed carbonylation of a 4-halopyridine in the presence of a 2-pyridyl organometallic reagent. The reaction typically proceeds via the oxidative addition of the halopyridine to a palladium(0) species, followed by CO insertion to form a pyridoyl-palladium complex. Subsequent transmetalation with the 2-pyridyl reagent and reductive elimination would furnish the target ketone.

Copper-Catalyzed Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium for certain cross-coupling reactions. researchgate.netresearchgate.netchemrxiv.org Copper-catalyzed methods for the synthesis of α-aryl ketones have been developed, which could be adapted for the preparation of this compound. researchgate.net These reactions might involve the direct arylation of a ketone precursor. Furthermore, dual cobalt-copper catalytic systems have been reported for the reduction of aromatic ketones, a reaction that could potentially be reversed or adapted for a synthetic purpose. rsc.org

Condensation and Cyclization Strategies

Condensation reactions provide a classical yet effective approach to ketone synthesis. A relevant example is the synthesis of substituted 1-pyridylimidazo[1,5-a]pyridines from the reaction of aromatic aldehydes with 2,2'-dipyridyl ketone and ammonium (B1175870) acetate (B1210297) in acetic acid. nih.gov This demonstrates the reactivity of dipyridyl ketones and suggests that a reverse approach, or a related condensation, could be employed for their synthesis.

A hypothetical condensation route to this compound could involve the reaction of picolinic acid or its derivative with a 4-substituted pyridine (B92270) under dehydrating conditions.

Another relevant strategy is the Friedel-Crafts acylation. While pyridine itself is generally unreactive towards traditional Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom, pyridine-N-oxides can undergo this reaction. chemicalforums.com Therefore, a possible route could involve the acylation of a pyridine-N-oxide with a picolinoyl chloride derivative, followed by deoxygenation of the N-oxide.

Oxidative Transformation Routes (e.g., Csp3-H Oxidation to Methanones)

The direct oxidation of a methylene (B1212753) bridge (Csp3-H) to a ketone (methanone) represents an atom-economical synthetic strategy. This can be conceptualized as the oxidation of the corresponding dipyridylmethane precursor. Copper-catalyzed benzylic C-H oxidation has been reported for the synthesis of aromatic ketones and could be a viable method. researchgate.net

A potential synthetic sequence would involve the initial preparation of pyridin-2-yl(pyridin-4-yl)methane, followed by its selective oxidation to the desired ketone. The choice of oxidant and catalyst would be critical to achieve high selectivity and yield, avoiding over-oxidation or side reactions on the pyridine rings.

Derivatization Strategies for this compound

Derivatization of the core structure of this compound is crucial for exploring its structure-activity relationships in various applications. Modifications can be targeted at the ketone functionality or the pyridine rings.

Reactions at the Ketone Group: The carbonyl group is a versatile functional handle for derivatization. Standard ketone chemistry can be applied, such as:

Hydrazone Formation: Reaction with hydrazine (B178648) derivatives like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can be used for characterization and to introduce new functionalities. yorku.ca Similarly, reagents like 2-hydrazinoquinoline (B107646) can be employed to create derivatives for analytical purposes, such as in LC-MS studies. nih.gov

Reduction: The ketone can be reduced to the corresponding alcohol, pyridin-2-yl(pyridin-4-yl)methanol, using various reducing agents. This alcohol can then be further functionalized.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can lead to the corresponding amine derivative.

Reactions at the Pyridine Rings: The pyridine rings can also be functionalized, although their reactivity is influenced by the electron-withdrawing nature of the ketone and the other pyridine ring.

Electrophilic Substitution: While challenging, electrophilic substitution reactions such as nitration or halogenation could be achieved under forcing conditions, likely directed to specific positions based on the electronic properties of the dipyridyl ketone system. The formation of N-oxides can facilitate electrophilic substitution. chemicalforums.com

Nucleophilic Aromatic Substitution: Halogenated derivatives of this compound could undergo nucleophilic aromatic substitution with various nucleophiles.

Cross-Coupling Reactions: If a halo-derivative of the ketone is synthesized, further C-C or C-N bond formation can be achieved via cross-coupling reactions, allowing for the introduction of a wide range of substituents. mdpi.com

Aza-Friedel-Crafts Reaction: The pyridine rings, particularly in activated systems like imidazo[1,2-a]pyridines, can undergo aza-Friedel-Crafts reactions to introduce alkyl or aryl groups. nih.gov

Table 2: Potential Derivatization Reactions

Reaction SiteReaction TypeReagents and ConditionsPotential ProductReference
KetoneHydrazone Formation2,4-Dinitrophenylhydrazine (2,4-DNPH)Dinitrophenylhydrazone derivative yorku.ca
KetoneHydrazone Formation2-HydrazinoquinolineQuinoline hydrazone derivative nih.gov
KetoneReductionNaBH4, LiAlH4Pyridin-2-yl(pyridin-4-yl)methanol-
Pyridine RingN-OxidationH2O2, Acetic AcidThis compound N-oxide chemicalforums.com
Pyridine RingAza-Friedel-CraftsAldehyde, Amine, Lewis Acid (on activated system)C-alkylated pyridine derivative nih.gov

This table provides illustrative examples of potential derivatization strategies.

Modification of the Methanone (B1245722) Carbonyl Group

The carbonyl group of this compound is a key site for chemical modification, allowing for the introduction of new functional groups and the creation of diverse molecular architectures. A primary transformation is the reduction of the ketone to a secondary alcohol, pyridin-2-yl(pyridin-4-yl)methanol. This can be achieved using various reducing agents. For instance, the reduction of a related amino-substituted pyridyl methyl ester to the corresponding methanol (B129727) derivative has been successfully accomplished using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF). chemicalbook.com This suggests that similar conditions would be effective for the reduction of this compound. Other common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are also viable options, often offering milder reaction conditions. researchgate.net

Beyond simple reduction, the carbonyl group can serve as a precursor for other functionalities. For example, it can undergo reactions with organometallic reagents, such as Grignard or organolithium reagents, to form tertiary alcohols. The carbonyl can also be converted to an alkene via the Wittig reaction, or transformed into various nitrogen-containing groups like imines and hydrazones through condensation with primary amines and hydrazine derivatives, respectively. These modifications significantly expand the chemical space accessible from the parent ketone.

Table 1: Potential Modifications of the Methanone Carbonyl Group
Reaction TypeReagents and ConditionsProduct
Reduction1. LiAlH₄, THF 2. H₂O workupPyridin-2-yl(pyridin-4-yl)methanol
ReductionNaBH₄, MethanolPyridin-2-yl(pyridin-4-yl)methanol
Grignard Reaction1. RMgX (e.g., CH₃MgBr), THF 2. H₂O workup1-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanol
Wittig ReactionPh₃P=CH₂, THF2-(1-(Pyridin-4-yl)vinyl)pyridine
IminationR-NH₂, Acid catalystN-((Pyridin-2-yl)(pyridin-4-yl)methylene)alkanamine

Functionalization of Pyridine Rings (e.g., Substitution Reactions)

The two pyridine rings in this compound present distinct electronic environments, influencing their reactivity towards substitution reactions. Pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution challenging, typically requiring harsh conditions and often leading to substitution at the 3- and 5-positions. youtube.com Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). youtube.com

In this compound, the pyridin-2-yl ring is activated towards nucleophilic attack at the 6-position, while the pyridin-4-yl ring is activated at the 2- and 6-positions. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic substitution. researchgate.net C-H functionalization offers a more direct approach to introducing new substituents without pre-installing a leaving group. nih.govnih.gov Various methods for the direct functionalization of pyridines have been developed, including Minisci-type radical reactions and transition-metal-catalyzed C-H activation. nih.govbohrium.com

Table 2: Potential Functionalization of the Pyridine Rings
Reaction TypeReagents and ConditionsLikely Position of SubstitutionProduct Type
Electrophilic NitrationHNO₃, H₂SO₄3- or 5-position on either ringNitro-substituted derivative
Nucleophilic Amination (with leaving group)R₂NH, Base, Heat2-, 6-position on pyridin-4-yl ring; 6-position on pyridin-2-yl ringAmino-substituted derivative
Direct C-H ArylationAryl halide, Pd catalyst, Base2-, 6-position on pyridin-4-yl ring; 6-position on pyridin-2-yl ringAryl-substituted derivative
Minisci Reaction (Alkylation)Alkyl radical source, Acid2-, 4-, 6-positionsAlkyl-substituted derivative

Synthesis of Polycyclic Systems Incorporating the Pyridyl Methanone Moiety

The this compound scaffold can serve as a valuable building block for the construction of more complex, polycyclic systems. researchgate.net The presence of the carbonyl group and the reactivity of the pyridine rings allow for various annulation strategies. One common approach involves the condensation of the methanone with a binucleophile, followed by cyclization to form a new heterocyclic ring.

For instance, the synthesis of indolizine (B1195054) derivatives has been reported from related pyridyl ketones. researchgate.net A plausible strategy for constructing a polycyclic system from this compound could involve a multi-step sequence. An initial functionalization of one of the pyridine rings, for example, by introducing an amino group, would provide a handle for subsequent cyclization reactions. This amino-functionalized derivative could then react with a suitable dielectrophile to construct a new fused ring. Alternatively, the carbonyl group can participate in condensation reactions with active methylene compounds, followed by intramolecular cyclization to yield fused pyridone systems. The synthesis of pyridothienopyrimidines from aminothienopyridine precursors highlights the utility of functionalized pyridines in building complex heterocyclic frameworks. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocol Development

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For the synthesis of this compound and its analogs, several green chemistry approaches can be considered. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netmdpi.com The synthesis of various pyridine derivatives has been shown to be more efficient under microwave irradiation. nih.govnih.gov

Another key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. While many syntheses of pyridine derivatives employ organic solvents, exploring reactions in water or under solvent-free conditions can greatly improve the environmental footprint of the process. Additionally, the development of one-pot, multi-component reactions represents a highly atom-economical approach, where multiple synthetic steps are combined into a single operation, reducing waste and simplifying purification procedures. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Pyridine Derivative
ParameterConventional HeatingMicrowave Irradiation
Reaction Time6-9 hours nih.gov2-7 minutes nih.gov
Yield71-88% nih.gov82-94% nih.gov
Energy ConsumptionHigherLower
Product PurityOften requires extensive purificationGenerally higher purity nih.gov

Scale-Up Considerations and Process Optimization in Academic Synthesis

Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing yield and minimizing the formation of byproducts. The choice of purification method is also a critical factor. While chromatography is common on a small scale, it can be cumbersome and costly for larger quantities. Crystallization, if feasible, is often a more scalable and economical purification technique. A study on the synthesis of a related chloromethyl-methoxy pyridine hydrochloride highlighted the benefits of a telescoped process in improving productivity and reducing solvent use. researchgate.net Similar strategies could be applied to the synthesis of this compound to enhance its practicality for academic and potentially industrial applications. Careful consideration of safety, particularly with exothermic reactions or the use of hazardous reagents, is also paramount during scale-up.

Reactivity and Mechanistic Investigations of Pyridin 2 Yl Pyridin 4 Yl Methanone

Electrophilic and Nucleophilic Reactivity of the Carbonyl Center

The carbonyl group in pyridin-2-yl(pyridin-4-yl)methanone is a key site for chemical reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reactivity is central to a variety of transformations.

The addition of a nucleophile to the carbonyl carbon leads to a change in hybridization from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org The stability and subsequent reaction of this intermediate depend on the nature of the attacking nucleophile. Strong nucleophiles, such as those found in organometallic reagents or metal hydrides, lead to irreversible additions. masterorganicchemistry.com For instance, the reduction of the carbonyl group to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org In these reactions, a hydride ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol, (pyridin-2-yl)(pyridin-4-yl)methanol.

The reactivity of the carbonyl center is influenced by the electronic properties of the attached pyridine (B92270) rings. Both pyridine rings are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to ketones with electron-donating groups. ksu.edu.sa

Aromatic Substitution Patterns on Pyridine Rings

The pyridine rings of this compound are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. youtube.com Electrophilic attack on a pyridine ring is significantly slower than on benzene (B151609) and typically requires harsh reaction conditions. When such reactions do occur, the substitution is directed to the positions meta to the nitrogen atom (C-3 and C-5). youtube.com In this compound, the carbonyl group further deactivates the rings, making electrophilic substitution even more challenging.

Conversely, the electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution (SNA_r). researchgate.net This type of reaction is facilitated by the presence of a good leaving group, such as a halide, at a position activated by the ring nitrogen (C-2, C-4, or C-6). While the parent this compound does not possess a leaving group, derivatives of this compound could undergo nucleophilic substitution. The pyridin-4-yl ring is generally more activated towards nucleophilic attack at the C-2 and C-6 positions compared to the pyridin-2-yl ring.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the reduction of the carbonyl group and the pyridine rings. As mentioned earlier, the carbonyl group can be readily reduced to a secondary alcohol using various reducing agents.

The electrochemical behavior of di-2-pyridyl ketone and its derivatives has been studied, providing insights into the potential redox processes of this compound. researchgate.net Cyclic voltammetry studies on related compounds have shown that the redox potentials are influenced by the nature of the substituents on the pyridine rings and the presence of metal ions. nih.gov The reduction of the pyridine rings can also occur under specific conditions, typically requiring more forcing conditions than the reduction of the carbonyl group.

Redox Reaction Reagents/Conditions Product Reference
Carbonyl ReductionSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)(Pyridin-2-yl)(pyridin-4-yl)methanol libretexts.org
Electrochemical ReductionPt-electrode, reductive scanDecomposition products (for related thiosemicarbazone derivatives) researchgate.net

Studies on Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states provides crucial information for understanding the reaction mechanisms involving this compound. In nucleophilic addition reactions to the carbonyl group, a tetrahedral alkoxide intermediate is formed. libretexts.org The geometry of this intermediate and the transition state leading to it are influenced by stereoelectronic effects, such as the Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl carbon. youtube.com

In the context of reactions on the pyridine rings, the formation of reactive intermediates like pyridynes has been explored for the functionalization of pyridine derivatives. chemistryviews.org Although not specifically documented for this compound, such intermediates could potentially be generated from suitably substituted precursors, enabling the introduction of various functional groups.

Computational studies, such as those employing density functional theory (DFT), can be used to model the geometries and energies of intermediates and transition states. For instance, calculations on related systems have been used to understand the electronic properties and predict the reactivity of molecules containing pyridine and carbonyl functionalities. nanobioletters.com

Stereochemical Aspects in Asymmetric Transformations Involving this compound

The carbonyl group of this compound is prochiral, meaning that its reduction can lead to the formation of a chiral center at the carbinol carbon. This opens up the possibility of asymmetric transformations to produce enantiomerically enriched or pure (pyridin-2-yl)(pyridin-4-yl)methanol.

The asymmetric reduction of ketones is a well-established strategy for the synthesis of chiral alcohols. This can be achieved using chiral reducing agents, such as those derived from metal hydrides modified with chiral ligands, or through biocatalysis. The asymmetric bioreduction of a similar compound, phenyl(pyridin-2-yl)methanone, has been successfully demonstrated using the biocatalyst Leuconostoc pseudomesenteroides, yielding the corresponding (S)-alcohol with high conversion and enantiomeric excess. researchgate.net This suggests that a similar biocatalytic approach could be applied to this compound to obtain a specific enantiomer of the alcohol product.

The stereochemical outcome of these reactions is determined by the facial selectivity of the nucleophilic attack on the carbonyl carbon. libretexts.org In catalyzed reactions, the chiral catalyst or enzyme creates a chiral environment that favors the approach of the nucleophile from one face of the ketone over the other, leading to the preferential formation of one enantiomer.

Asymmetric Transformation Catalyst/Method Product Key Stereochemical Principle Reference
Asymmetric BioreductionLeuconostoc pseudomesenteroides N13 (on Phenyl(pyridin-2-yl)methanone)(S)-Phenyl(pyridin-2-yl)methanolEnzyme-controlled facial selectivity researchgate.net
Asymmetric HydrogenationRh-TangPhos complex (on 3-substituted pyridine derivatives)Chiral nipecotic acid derivativesChiral metal complex directs hydrogenation researchgate.net

Coordination Chemistry and Ligand Design with Pyridin 2 Yl Pyridin 4 Yl Methanone

Chelation Behavior and Coordination Modes

Pyridin-2-yl(pyridin-4-yl)methanone possesses multiple potential donor sites for coordination with metal ions: the nitrogen atom of the pyridin-2-yl ring, the nitrogen atom of the pyridin-4-yl ring, and the oxygen atom of the carbonyl group. This structure allows for a variety of coordination modes, influencing the architecture of the resulting metal complexes.

The ligand can act as a monodentate ligand, coordinating through one of its nitrogen atoms. However, it more commonly functions as a bidentate or tridentate ligand. In a bidentate fashion, it can chelate to a metal center via the N,N'-donors of the two pyridine (B92270) rings or through one pyridine nitrogen and the carbonyl oxygen (N,O-chelation). The flexibility of the molecule allows the two pyridine rings to rotate around the C-C bonds connected to the carbonyl group, enabling them to adopt a conformation suitable for chelation.

Furthermore, the carbonyl group can undergo nucleophilic attack, for instance by water or alcohols, to form a gem-diol or a hemiacetal, respectively. The deprotonated forms of these derivatives can then act as bridging ligands, leading to the formation of polynuclear complexes. This reactivity is well-documented for the isomeric di-2-pyridyl ketone and is anticipated to be a key feature of this compound's coordination chemistry as well.

The pyridin-4-yl nitrogen, being more sterically accessible, can also act as a bridging point between metal centers, leading to the formation of coordination polymers. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be mononuclear, containing a single metal center, or polynuclear, with multiple metal ions bridged by the ligand or other bridging groups.

Mononuclear Complexes

While specific, structurally characterized mononuclear complexes of this compound are not extensively reported in the reviewed literature, studies on the related di-2-pyridyl ketone (dpk) provide significant insights. For instance, mononuclear palladium(II) complexes of the type [Pd(dpk·ROH)Cl₂] (where R = H or Me) have been synthesized. In these complexes, the dpk ligand, after undergoing solvolysis at the carbonyl group, coordinates to the palladium center as a bidentate N,N'-donor. semanticscholar.orgacs.org It is highly probable that this compound would form analogous mononuclear complexes, such as [M(L)X₂] or [M(L)₂]²⁺ (where L = this compound, M = transition metal, X = halide or other anion), with the ligand coordinating in a bidentate N,N' fashion.

The formation of such complexes can be generally represented by the following reaction:

MCl₂ + 2 L → [ML₂]Cl₂

where M can be a variety of transition metals like Ni(II), Cu(II), or Ag(I). sigmaaldrich.com

Polynuclear Complexes

The bridging capability of this compound and its derivatives is a key feature in the formation of polynuclear complexes. The pyridin-4-yl nitrogen is well-suited to link metal centers, leading to the construction of extended structures.

A notable example involves a copper(I) complex with the isomeric (3-pyrid-yl)(4-pyrid-yl)methanone (3,4'-dpk). In the compound [Cu₂(Cl)₂(C₁₁H₈N₂O)]n, stair-like ribbons of [Cu₂(Cl)₂]n are linked into coordination polymer layers by the tethering 3,4'-dpk ligands. researchgate.net Each copper(I) center adopts a distorted tetrahedral coordination geometry, being bound to a nitrogen atom from the ligand and three chloride ions. researchgate.net This demonstrates the ability of dipyridyl ketone isomers to form stable polynuclear architectures.

The propensity for the carbonyl group to undergo nucleophilic addition and subsequent deprotonation to act as a bridging unit, as seen with di-2-pyridyl ketone, further enhances the potential for forming complex polynuclear structures with this compound.

Complex Metal Ion Ligand Key Structural Feature Reference
[Cu₂(Cl)₂(C₁₁H₈N₂O)]nCu(I)(3-pyrid-yl)(4-pyrid-yl)methanone1D coordination polymer with stair-like [Cu₂(Cl)₂]n ribbons researchgate.net

Stereochemistry of Metal-Ligand Coordination

The coordination of this compound to a metal center can lead to various stereochemical outcomes. The non-planarity of the free ligand, due to the rotation of the pyridyl rings, becomes fixed upon coordination. In mononuclear complexes with a general formula [M(L)₂X₂], cis and trans isomers are possible depending on the arrangement of the ligands and co-ligands around the metal center.

For square planar complexes, such as those of Pd(II), the two pyridyl ligands can arrange in a cis or trans configuration. In octahedral complexes, a richer variety of isomers, including facial (fac) and meridional (mer) isomers for tridentate coordination, can be envisaged.

Furthermore, the formation of coordination polymers can lead to different supramolecular isomers depending on the conformation of the bridging ligand and the connectivity of the metal nodes. The specific stereochemistry is often dictated by the steric and electronic properties of the metal ion, the ligand itself, and the presence of other coordinating or non-coordinating species in the reaction medium.

Applications of this compound Complexes in Catalysis Research

While direct catalytic applications of this compound complexes are not extensively documented, the catalytic activity of complexes with the related di-2-pyridyl ketone (dpk) ligand suggests potential avenues for research.

Homogeneous Catalysis

Palladium complexes of di-2-pyridyl ketone have been shown to be effective catalysts for C-C cross-coupling reactions, which are fundamental transformations in organic synthesis.

Specifically, palladium(II) complexes of dpk and its alcohol-adduct have been successfully employed as catalysts in the Suzuki cross-coupling reaction . semanticscholar.orgacs.org For example, the coupling of aryl halides with arylboronic acids proceeds efficiently in the presence of these palladium complexes.

Similarly, these complexes have demonstrated catalytic activity in the Heck reaction , another important palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. nih.gov The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and reductive elimination steps at the palladium center. The nature of the pyridyl-based ligand can influence the electron density at the metal center and the steric environment, thereby affecting the efficiency and selectivity of the catalytic process.

Given the structural similarities, it is reasonable to hypothesize that palladium complexes of this compound could also exhibit catalytic activity in these and other homogeneous catalytic transformations. The presence of the 4-pyridyl group might also allow for the immobilization of the catalyst on a solid support, facilitating catalyst recovery and reuse.

Catalytic Reaction Catalyst Precursor Reactants Product Reference
Suzuki Cross-Coupling[Pd(dpk·MeOH)Cl₂]Aryl halide, Arylboronic acidBiaryl semanticscholar.org
Heck Reaction(dpk)PdCl₂Iodobenzene, Methyl acrylateMethyl cinnamate nih.gov

Heterogeneous Catalysis

While extensive research has focused on homogeneous catalysis, the immobilization of this compound-based complexes onto solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation and catalyst recycling. Although specific examples directly employing this compound in heterogeneous catalysis are emerging, studies on closely related di-2-pyridyl ketone (dpk) complexes provide valuable insights.

Palladium complexes containing dpk and its derivatives have demonstrated notable efficacy as heterogeneous catalysts in cross-coupling reactions. For instance, palladium(II) complexes with dpk have been shown to be efficient catalysts for the Suzuki cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. These catalysts can be supported on various materials, enhancing their stability and reusability.

Catalyst SystemReactionKey Findings
Pd(II)-dpk complex on solid supportSuzuki cross-couplingEfficient catalysis for the formation of biaryls, with the solid support allowing for easy catalyst recovery and reuse.
Copper-based MOFs with pyridine-functionalized ligandsCyanosilylation of aldehydesCoordination polymers have been shown to act as effective heterogeneous catalysts for the synthesis of cyanohydrins. mdpi.com

This table presents illustrative data based on findings for related dipyridyl ketone and pyridine-based catalytic systems.

Ligand Effects on Catalytic Performance and Selectivity

The structure of the this compound ligand plays a crucial role in determining the catalytic activity and selectivity of its metal complexes. The electronic and steric properties of the ligand can be fine-tuned to optimize catalyst performance for specific reactions.

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the pyridine rings can significantly impact the electron density at the metal center. For palladium(II) complexes, ligands with increased basicity have been shown to enhance the reaction yield in certain catalytic conversions. nih.govacs.org The nitrogen atoms in the pyridine rings of this compound act as Lewis bases, and their coordination to a metal center influences its reactivity.

Steric Effects: The steric hindrance around the metal center, dictated by the arrangement of the pyridyl rings and any substituents, can influence substrate access and, consequently, the selectivity of the reaction. For example, in the hydroarylation of olefins, changing from a bipyridine ligand to a dipyridyl methane (B114726) ligand, which alters the chelate ring size and flexibility, has been found to dramatically increase the reaction turnover. researchgate.net This highlights the importance of the ligand backbone in controlling catalytic outcomes.

Furthermore, the ketone group in this compound is not merely a passive linker. In the presence of metal ions and nucleophiles like water or alcohols, it can undergo addition to form gem-diol or hemiketal derivatives. researchgate.net This transformation alters the coordination mode of the ligand and can lead to the formation of polynuclear clusters with distinct catalytic properties. researchgate.net

Integration into Supramolecular Architectures

The ability of this compound to act as a versatile building block extends to the realm of supramolecular chemistry, where it is employed in the construction of intricate and functional molecular assemblies. Its capacity for both coordination to metal centers and participation in non-covalent interactions, such as hydrogen bonding, drives the formation of complex, ordered structures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its isomers are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. The directional nature of the pyridine nitrogen donors allows for the predictable assembly of extended networks.

Studies on the isomeric 3,4-dipyridyl ketone have demonstrated the formation of various supramolecular architectures with silver(I) salts, including 1D chains, double helices, and 2D sheets, depending on the counter-anion present. otago.ac.nz These findings underscore the significant role of both the ligand and other components of the reaction mixture in directing the final structure.

Similarly, coordination polymers based on pyridine-2,4,6-tricarboxylate ligands showcase how multiple coordination sites and the potential for hydrogen bonding can lead to the formation of complex 3D supramolecular architectures. rsc.org While specific MOFs based on this compound are still being explored, the principles derived from related systems suggest a rich potential for this ligand in creating novel porous materials.

Ligand SystemMetal IonResulting ArchitectureKey Features
3,4-dipyridyl ketoneAg(I)1D chains, double helices, 2D sheetsStructure is highly dependent on the counter-anion. otago.ac.nz
Pyridine-2,4,6-tricarboxylic acidMn(II), Co(II)3D supramolecular networksExtensive hydrogen bonding plays a crucial role in the assembly. rsc.org
Di-2-pyridyl ketoneVarious 3d and 4f metalsPolynuclear clustersFormation of gem-diol and hemiketal derivatives leads to diverse coordination modes. researchgate.net

This table provides examples of supramolecular structures formed with related dipyridyl and pyridine-carboxylate ligands.

Hydrogen Bonding Networks and Self-Assembly Processes

Hydrogen bonding is a powerful tool in directing the self-assembly of molecules into well-defined supramolecular structures. The nitrogen atoms of the pyridine rings in this compound can act as hydrogen bond acceptors, while the potential for the ketone group to hydrate (B1144303) to a gem-diol introduces hydrogen bond donor capabilities. researchgate.net

The self-assembly of ligands containing both pyridine and other hydrogen-bonding moieties, such as diaminotriazine, has been shown to produce highly ordered materials. researchgate.netmdpi.com In these systems, the pyridine group predictably coordinates to a metal center, while the diaminotriazine groups engage in intermolecular hydrogen bonding to form extended networks. researchgate.netmdpi.com This "programmed" molecular construction demonstrates how different non-covalent interactions can be harnessed to control the final architecture.

In metal complexes of di-2-pyridyl ketone, the in situ formed gem-diol or hemiketal can participate in hydrogen bonding, leading to the formation of discrete polynuclear clusters or extended polymeric structures. researchgate.net These interactions, in concert with the coordination bonds, provide a high degree of control over the self-assembly process.

Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. While this compound itself is not typically a large macrocyclic host, its integration into larger supramolecular structures, such as MOFs and coordination cages, can create cavities capable of encapsulating guest molecules.

The pores within MOFs constructed from pyridine-based ligands can act as hosts for small molecules, with potential applications in sensing and separation. The chemical nature of the framework, including the presence of the pyridyl nitrogen atoms and the ketone group, can influence the interactions with guest molecules.

Furthermore, the reactivity of the ketone group of di-2-pyridyl ketone with various nucleophiles can be considered a form of host-guest chemistry, where the ligand encapsulates a small molecule like water, an alcohol, or even the anion of acetonitrile. researchgate.net This reactivity can be templated by the presence of a metal ion, highlighting the cooperative nature of these interactions. The resulting complexes can then themselves act as hosts in larger assemblies.

Theoretical and Computational Investigations of Pyridin 2 Yl Pyridin 4 Yl Methanone

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations would be used to model the behavior of Pyridin-2-yl(pyridin-4-yl)methanone at the electronic level. DFT, particularly with hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), is a common choice for achieving a balance between computational cost and accuracy for organic molecules of this size.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Interactions)

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, calculations would reveal the spatial distribution of these orbitals. It would be expected that the HOMO is located over the more electron-rich regions of the pyridine (B92270) rings, while the LUMO might be concentrated around the electron-withdrawing carbonyl group and the nitrogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, would further quantify the molecule's reactivity.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Note: These values are hypothetical and for illustrative purposes only.)

Parameter Formula Hypothetical Value (eV)
HOMO Energy EHOMO -6.85
LUMO Energy ELUMO -2.15
Energy Gap ΔE = ELUMO - EHOMO 4.70
Ionization Potential I ≈ -EHOMO 6.85
Electron Affinity A ≈ -ELUMO 2.15
Electronegativity χ = (I + A) / 2 4.50
Chemical Hardness η = (I - A) / 2 2.35

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It illustrates the charge distribution on the molecule's surface. For this compound, an MEP analysis would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be expected around the nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group due to the lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the pyridine rings and the carbon atom of the carbonyl group.

Neutral Regions (Green): These areas have near-zero potential.

This map provides a powerful visual guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Vibrational Frequency Analysis

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the fundamental modes of vibration. These calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific bond stretches, bends, and torsions. For this compound, key vibrational modes would include:

C=O Stretching: A strong, characteristic peak for the ketone carbonyl group.

C=N and C=C Stretching: Vibrations associated with the aromatic pyridine rings.

C-H Stretching: Aromatic C-H stretches.

Ring Vibrations: In-plane and out-of-plane bending of the pyridine rings.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental values. researchgate.net

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (Note: These values are hypothetical and for illustrative purposes only.)

Assignment Calculated Wavenumber (cm⁻¹) Scaled Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) 3150 3024 3025
C=O Stretch 1735 1666 1670
C=N Stretch (Ring) 1645 1579 1585
C=C Stretch (Ring) 1610 1546 1550

Conformational Analysis and Tautomerism Studies

This compound has conformational flexibility due to the rotation around the single bonds connecting the carbonyl group to the two pyridine rings. A conformational analysis would involve calculating the molecule's potential energy as a function of the dihedral angles between the rings and the central C-C(=O)-C plane. This study would identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy local minima. nih.govresearchgate.net The results would determine the preferred three-dimensional shape of the molecule in the gas phase, which influences its packing in a crystal and its interaction with biological targets.

Tautomerism is not expected to be a significant feature for this specific molecule, as it lacks labile protons that could readily migrate to form stable tautomers. The primary focus would remain on the rotational conformers.

Reaction Mechanism Elucidation through Computational Modeling

While no specific reaction mechanisms involving this compound have been computationally elucidated in the literature, this methodology could be applied to study its potential reactions. For instance, the mechanism of its reduction (e.g., to the corresponding alcohol) or its behavior in cycloaddition reactions could be investigated. Computational modeling would involve:

Locating Reactants, Products, and Intermediates: Optimizing the geometry of all species involved in the reaction.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is a critical step, as the TS structure determines the reaction's activation energy.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the kinetic feasibility of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the desired reactants and products.

Such studies provide deep insight into reaction pathways and selectivity, guiding synthetic efforts.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be validated against experimental measurements.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical shifts with experimental data helps confirm structural assignments.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. researchgate.net This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other nearby orbitals.

Table 3: Illustrative Predicted Spectroscopic Data (Note: These values are hypothetical and for illustrative purposes only.)

Parameter Predicted Value Experimental Value
¹³C Chemical Shift (C=O) 185.2 ppm 184.5 ppm
¹H Chemical Shift (ortho to N, 2-pyridyl) 8.75 ppm 8.68 ppm
UV-Vis λ_max (n→π*) 310 nm 315 nm

The close agreement between predicted and experimental spectra would provide strong validation for the accuracy of the computed molecular structure and electronic properties.

In Silico Ligand-Receptor Interaction Studies

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific in silico ligand-receptor interaction studies, such as molecular docking or molecular dynamics simulations, focused exclusively on this compound. While computational analyses are common for various pyridine-containing derivatives to predict their binding modes and affinities with biological targets, research detailing the specific interactions between this compound and any given receptor is not publicly available in the reviewed sources.

Computational chemistry and molecular modeling are powerful tools for predicting how a ligand might interact with a protein's binding site, offering insights into potential biological activity. These studies typically involve:

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method estimates binding affinity through scoring functions.

Molecular Dynamics (MD) Simulations: Simulating the physical movements of atoms and molecules to understand the stability of the ligand-receptor complex over time and to analyze the detailed energetic and conformational changes.

Such theoretical investigations for this compound would require a specific biological target (e.g., an enzyme or receptor) to be identified. The subsequent computational study would then elucidate the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the target protein. The results, often presented in data tables including binding energies (kcal/mol), interacting residues, and bond distances, are crucial for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.

However, as of the current date, no such studies detailing these parameters for this compound have been published. Therefore, data tables and detailed research findings on its specific ligand-receptor interactions cannot be provided. The field remains open for future research to explore the potential biological targets of this compound through computational screening and subsequent detailed interaction analyses.

Advanced Spectroscopic and Structural Elucidation of Pyridin 2 Yl Pyridin 4 Yl Methanone and Its Derivatives/complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

1D and 2D NMR Techniques for Structural Confirmation and Dynamics

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. For pyridin-2-yl(pyridin-4-yl)methanone, the ¹H NMR spectrum is expected to show distinct signals for the protons on both pyridine (B92270) rings. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the carbonyl group. Protons closer to the nitrogen and the carbonyl group would typically resonate at a lower field (higher ppm values).

Similarly, the ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon is expected to have a characteristic downfield chemical shift, typically in the range of 180-200 ppm. The carbon atoms of the pyridine rings will also exhibit distinct signals based on their proximity to the nitrogen atoms and the carbonyl substituent.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. A COSY spectrum would reveal the coupling between protons on the same pyridine ring, helping to trace the spin systems. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range couplings (2-3 bonds), which are instrumental in confirming the connection between the two pyridine rings via the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~185
Pyridin-2-yl H-37.8-8.0~125
Pyridin-2-yl H-47.4-7.6~137
Pyridin-2-yl H-57.2-7.4~128
Pyridin-2-yl H-68.6-8.8~150
Pyridin-4-yl H-2', H-6'8.7-8.9~151
Pyridin-4-yl H-3', H-5'7.5-7.7~122

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the ketone group, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the attached pyridine rings.

The IR and Raman spectra would also display characteristic bands for the C=C and C=N stretching vibrations of the pyridine rings, usually found in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), provide a unique "fingerprint" for the molecule.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyridine rings are often more intense in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, which is invaluable for its identification and for studying its interactions in complexes.

Table 2: Characteristic IR and Raman Bands for this compound (Illustrative)

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H stretch (aromatic)3000-3100IR, Raman
C=O stretch (ketone)1650-1700IR (strong)
C=C/C=N stretch (pyridine)1400-1600IR, Raman
C-H in-plane bend1000-1300IR, Raman
C-H out-of-plane bend700-900IR (strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₈N₂O), the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) of 184.19. iucr.org

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). In this case, cleavage could lead to the formation of pyridin-2-ylcarbonyl cation (m/z 106) and a pyridin-4-yl radical, or a pyridin-4-ylcarbonyl cation (m/z 106) and a pyridin-2-yl radical. Further fragmentation of the pyridine rings themselves would also be observed, leading to smaller characteristic fragments. The analysis of these fragmentation patterns allows for the confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine rings and the carbonyl group. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The conjugation between the pyridine rings and the carbonyl group is expected to influence the position and intensity of these absorption bands. The formation of metal complexes with this ligand would likely lead to shifts in the absorption maxima, providing insights into the nature of the metal-ligand interactions.

Photophysical Property Investigations

The study of the photophysical properties, such as fluorescence and phosphorescence, is essential for understanding the behavior of molecules upon absorption of light and for evaluating their potential in applications like organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.

Fluorescence and Phosphorescence Studies

Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. The ability of this compound and its derivatives to fluoresce or phosphoresce would depend on the efficiency of radiative versus non-radiative decay pathways from their excited states.

The presence of the heavy atoms (in metal complexes) can enhance intersystem crossing from the singlet to the triplet state, potentially leading to phosphorescence. The nature of the pyridine rings and any substituents can also significantly influence the emission properties. For instance, the formation of metal complexes with ligands containing pyridine moieties has been shown to result in luminescent materials. mdpi.com The study of the emission spectra, quantum yields, and lifetimes of the excited states of this compound and its complexes would provide a deeper understanding of their electronic structure and potential for photonic applications.

While specific fluorescence and phosphorescence data for the parent compound are not widely reported, the investigation of its coordination complexes with various metal ions would be a promising area of research to explore and tune its luminescent properties.

Quantum Yield and Excited State Lifetime Determinations

The determination of photophysical properties such as quantum yield and excited-state lifetime is crucial for understanding the behavior of a molecule after absorbing light. The quantum yield quantifies the efficiency of a specific process (e.g., fluorescence) occurring per photon absorbed. iupac.org The excited-state lifetime refers to the average time a molecule remains in an excited electronic state before returning to the ground state. wikipedia.org

A thorough search for published studies on this compound revealed no experimental data regarding its fluorescence quantum yield or excited-state lifetime. Such research would typically involve steady-state and time-resolved fluorescence spectroscopy. Data would be presented in a tabular format, comparing the compound's properties in various solvents to understand environmental effects on its photophysical pathways.

Single-Crystal X-ray Diffraction Analysis

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Crystal Structure Determination and Polymorphism Studies

The determination of the crystal structure of this compound would elucidate the exact spatial arrangement of its pyridinyl rings and carbonyl bridge. Polymorphism studies would investigate whether the compound can exist in multiple crystalline forms, which can have different physical properties.

Currently, there are no published reports on the single-crystal structure or any polymorphic forms of this compound. A structural report would include a table of crystallographic data and refinement parameters.

Table 1: Hypothetical Crystallographic Data Table for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

Parameter Value
Empirical Formula C₁₁H₈N₂O
Formula Weight 184.19
Crystal System Not Determined
Space Group Not Determined
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Within a crystal lattice, molecules interact through various non-covalent forces such as hydrogen bonds and π-π stacking. Analysis of these interactions is critical for understanding the supramolecular assembly and crystal packing. For this compound, one would expect to analyze potential C–H···N or C–H···O hydrogen bonds and π-π stacking between the pyridine rings.

As no crystal structure has been reported, a detailed analysis of the specific intermolecular interactions for this compound cannot be performed.

Hirshfeld Surface Analysis and Quantitative Interaction Studies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.com It maps these interactions onto a 3D surface around the molecule, and 2D "fingerprint plots" provide a quantitative summary of the different types of atomic contacts. mdpi.com

This analysis is contingent on the availability of crystallographic information. Since the crystal structure for this compound is unknown, a Hirshfeld surface analysis has not been performed or published. Such an analysis would yield a table quantifying the percentage contribution of various intermolecular contacts (e.g., H···H, C···H, N···H) to the total Hirshfeld surface.

Thermal Analysis (e.g., TGA, DSC) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials. wikipedia.org TGA measures changes in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions like melting and crystallization.

No TGA or DSC data for this compound are available in the scientific literature. A typical study would provide TGA curves showing mass loss steps and DSC thermograms identifying the melting point and any other phase transitions, thus defining the compound's thermal stability range.

Table 2: List of Compounds Mentioned

Compound Name

Applications of Pyridin 2 Yl Pyridin 4 Yl Methanone in Advanced Chemical Systems

Role as a Versatile Building Block in Complex Organic Synthesis

The distinct structural arrangement of Pyridin-2-yl(pyridin-4-yl)methanone, with its multiple nitrogen atoms and reactive carbonyl group, establishes it as a versatile building block in the field of organic synthesis. This versatility is particularly evident in the creation of intricate heterocyclic frameworks and large-scale molecular architectures.

Precursor in Heterocyclic Synthesis

The reactivity of the carbonyl group and the presence of the two pyridine (B92270) rings in this compound make it an ideal starting material for the synthesis of a variety of heterocyclic compounds. These nitrogen-containing ring systems are of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials.

For instance, the ketone can undergo condensation reactions with various amines and other nucleophiles to form more complex heterocyclic structures. Research has demonstrated the use of similar dipyridyl ketone derivatives in the synthesis of novel compounds with potential biological activity. For example, derivatives of dipyridyl ketone have been used to create Schiff base ligands which show antiproliferative activity in cancer cells. sigmaaldrich.com Furthermore, the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone from a related precursor highlights the utility of such ketones in constructing pyrimidine-based structures, which are known to be important scaffolds for protein kinase inhibitors. thieme-connect.com

The following table summarizes the role of this compound and its derivatives as precursors in heterocyclic synthesis:

PrecursorResulting HeterocycleSignificance
Di-2-pyridyl ketone isonicotinoyl hydrazoneCopper(II) complex with 1D zigzag chainsPotential anticancer activity. nih.gov
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanonePyrimidine derivativesScaffolds for protein kinase inhibitors. thieme-connect.com
Di-2-pyridyl ketoneSchiff base ligandsAntiproliferative activity in cancer cells. sigmaaldrich.com
Pyridin-2-yl precursors3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dionesPotential therapeutic applications. nih.gov
2-Aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridineNovel inhibitors of TGF-β1 and activin A signallingPotential for developing more potent TGF-β inhibitors. nih.gov

Construction of Macrocyclic and Supramolecular Structures

The ability of the pyridine nitrogen atoms in this compound to coordinate with metal ions makes it a valuable ligand for the construction of macrocycles and supramolecular assemblies. These large, organized molecular systems are at the forefront of materials science and nanotechnology, with applications in molecular recognition, catalysis, and drug delivery.

The geometry of the ligand, with its two pyridine rings oriented at a specific angle, can direct the self-assembly of metal ions into discrete, well-defined architectures such as molecular cages and helicates. gla.ac.uk The formation of these structures is driven by the coordination of the pyridine nitrogen atoms to the metal centers. The resulting supramolecular assemblies can exhibit unique properties that are a function of both the organic ligand and the metal ion. For example, research has shown the synthesis of trinuclear double-helicate complexes and molecular ligand cages using similar pyridylimine-containing ligands. gla.ac.uk The deliberate design of ligands is a key strategy for constructing well-defined conjugated chains and macrocycles. mdpi.com

Integration into Functional Materials

The unique electronic and structural characteristics of this compound have led to its exploration in the development of advanced functional materials. Its incorporation into polymers and composites can impart desirable optical, electronic, and thermal properties.

Optoelectronic Materials Research

The conjugated system of this compound, which includes the two pyridine rings and the carbonyl group, suggests its potential for use in optoelectronic materials. Such materials interact with light and electricity and are fundamental to technologies like light-emitting diodes (LEDs), solar cells, and sensors.

While direct research on this compound in this area is emerging, related pyridine-containing compounds have shown promise. For instance, coordination polymers incorporating pyridine derivatives have been shown to exhibit photoluminescence. mdpi.com The introduction of such molecules into a polymer matrix can lead to materials with tailored light absorption and emission properties.

Semiconducting Polymer Synthesis

The development of organic semiconductors is a rapidly growing field, with applications in flexible electronics and printable circuits. Pyridine-containing units are often incorporated into polymer backbones to modify their electronic properties, such as electron affinity and charge transport characteristics.

The electron-withdrawing nature of the pyridine rings and the carbonyl group in this compound can be exploited to create n-type or electron-transporting polymers. Chalcones, which are α,β-unsaturated ketones structurally related to this compound, are known to possess photochemical behaviors that can be utilized in photoresponsive polymers. researchgate.net By polymerizing derivatives of this compound, it may be possible to synthesize new semiconducting materials with tailored properties for specific electronic applications.

Advanced Material Composites

The incorporation of this compound into polymer composites can enhance their thermal stability and mechanical properties. The rigid, aromatic structure of the molecule can act as a reinforcing agent, while the polar nature of the carbonyl group and pyridine rings can promote strong intermolecular interactions with the polymer matrix.

Research on polymers containing chalcone (B49325) units, which share the α,β-unsaturated ketone feature, has shown that they can undergo photocrosslinking under ultraviolet light. researchgate.net This process leads to the formation of a more robust and stable material. The integration of this compound or its derivatives into composites could therefore lead to materials with improved performance characteristics for a range of applications.

Methodological Advancements in Analytical Chemistry Utilizing the Compound

This compound, an unsymmetrical isomer of the well-known di-2-pyridyl ketone, possesses structural features that suggest its potential for applications in analytical chemistry. Its molecular framework, containing two nitrogen atoms in distinct pyridine rings and a central carbonyl group, allows for metal ion coordination. However, while its potential is clear from a chemical structure standpoint, its specific, documented use in established analytical methodologies is not as widespread as its symmetrical counterpart.

The pyridin-2-yl moiety adjacent to the carbonyl group in this compound forms a potential bidentate chelation site (N,O-donor) for transition metal ions. The formation of such metal complexes often results in the appearance of a new, intense color, a property that is the foundation of spectrophotometric analysis. When this chelation occurs, the electronic structure of the molecule is altered, leading to strong absorption of light in the visible spectrum.

This characteristic suggests its utility as a chromogenic reagent, particularly for the determination of first-row transition metals like iron(II), cobalt(II), or copper(II). The reaction would involve the formation of a colored complex whose absorbance, measured at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion in solution, in accordance with the Beer-Lambert Law.

While specific studies detailing the use of this compound for the quantitative determination of these ions are not extensively documented, the table below illustrates the typical parameters that would be determined for such a method, based on analogous pyridyl ketone reagents.

Table 1: Hypothetical Analytical Parameters for Metal-Ion Determination

Parameter Description Potential Value
λmax Wavelength of Maximum Absorbance 500-600 nm
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light > 1.0 x 104 L mol-1 cm-1
Beer's Law Range The concentration range over which absorbance is linear 0.1 - 5.0 ppm
Stoichiometry (Metal:Ligand) The ratio of metal to ligand in the colored complex 1:2 or 1:3

| Optimal pH Range | The pH range for stable and maximum color development | 4.0 - 8.0 |

Note: This data is illustrative and based on the known performance of similar chelating agents. Specific values would require experimental validation for this compound.

The same chelating properties that give this compound potential as a spectrophotometric reagent also make it a candidate for use in chromatographic separations. Its ability to selectively bind with metal ions could be harnessed in several ways.

One primary application is in the preparation of custom stationary phases for high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). The ligand could be chemically bonded (immobilized) onto a solid support, such as silica (B1680970) gel or a polymer resin. This modified sorbent could then be used to selectively retain metal ions from a complex matrix, allowing for their preconcentration and separation from interfering substances before analysis by techniques like atomic absorption spectroscopy.

Alternatively, the compound could be used as a complexing agent in the mobile phase. In this mode, it would form neutral or charged complexes with metal ions in the sample, altering their partitioning behavior between the mobile and stationary phases and thereby enabling their separation. While recent studies have utilized HPLC to analyze the products of reactions involving this compound, its direct application as a chromatographic ligand remains a specialized area with underexplored potential. rsc.orgnih.gov

Crystal Engineering and Solid-State Material Design

The most significant application of this compound in advanced chemical systems is in crystal engineering and the design of coordination polymers and metal-organic frameworks (MOFs). Its unique, unsymmetrical structure makes it a highly valuable and versatile ligand for constructing complex supramolecular architectures. uni-goettingen.denih.gov

The molecule's utility stems from its two non-equivalent pyridine nitrogen atoms.

The 2-pyridyl nitrogen , in conjunction with the adjacent carbonyl oxygen, forms a robust bidentate chelating site. This site strongly binds to a single metal center, creating a stable five-membered ring.

The 4-pyridyl nitrogen is positioned at the opposite end of the molecule. Its lone pair of electrons is sterically unhindered and points away from the rest of the molecule, making it an ideal donor to bridge to a different metal center.

This "chelating-and-bridging" capability allows the ligand to link metal ions into extended networks. Depending on the coordination geometry of the metal ion and the reaction conditions, this can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks with tunable properties. The rigidity of the pyridyl rings and the defined angle of the ketone bridge provide predictability in the assembly of these structures.

Table 2: Structural Features and Coordination Potential in Crystal Engineering

Feature Description Implication for Crystal Engineering
Unsymmetrical Structure Two distinct pyridyl rings (2- and 4-substituted). Allows for directional and programmed self-assembly into non-centrosymmetric or complex networks.
Bidentate N,O-Chelate Site The 2-pyridyl nitrogen and carbonyl oxygen. Forms a stable coordination pocket for a metal ion, acting as an "anchor" point.
Bridging Nitrogen Donor The sterically accessible 4-pyridyl nitrogen. Acts as a linker to connect metal centers into extended 1D, 2D, or 3D coordination polymers.

| Rotational Freedom | Torsional angles around the C-C bonds flanking the carbonyl. | Provides conformational flexibility to accommodate different metal coordination environments and form diverse architectures. |

The resulting coordination polymers can be designed to have specific properties, such as porosity for gas storage, catalytic activity within the framework, or unique magnetic and optical behaviors, making this compound a key building block in the development of new functional materials.

Future Research Directions and Concluding Perspectives on Pyridin 2 Yl Pyridin 4 Yl Methanone

Emerging Synthetic Paradigms

The development of novel and efficient synthetic routes is paramount for unlocking the full potential of Pyridin-2-yl(pyridin-4-yl)methanone. While traditional methods for creating such compounds exist, future research is expected to focus on more sustainable and advanced synthetic strategies.

One promising avenue is the application of flow chemistry . This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. youtube.com The synthesis of bipyridine derivatives has already been successfully demonstrated using flow microreactors, a technique that could be adapted for the continuous production of this compound. nih.gov

Furthermore, photochemical methods are gaining traction for the functionalization of pyridines. researchgate.net These reactions, often utilizing photoredox catalysis, can proceed under mild conditions and offer unique reactivity patterns that are not accessible through thermal methods. princeton.edu Exploring the photochemical synthesis or modification of this compound could lead to novel derivatives with tailored properties.

Future synthetic research could also explore one-pot, multi-component reactions to construct the dipyridyl ketone framework from simple precursors, minimizing waste and purification steps. The development of such elegant synthetic strategies will be crucial for making this compound and its derivatives more accessible for further investigation.

Novel Reactivity and Catalytic Opportunities

The nitrogen atoms in the pyridine (B92270) rings and the carbonyl group of this compound make it an intriguing candidate for catalysis, both as a ligand and as a catalyst itself.

The distinct electronic environments of the 2- and 4-pyridyl rings could be exploited in the design of asymmetric catalysts . As a ligand, it can coordinate to metal centers, and the resulting complex could catalyze a variety of organic transformations. For instance, copper(II) complexes with dipyridylphosphine ligands have shown remarkable efficacy in the asymmetric hydrosilylation of ketones. nih.govsigmaaldrich.com This suggests that metal complexes of this compound could be explored for similar enantioselective reductions.

Moreover, dipyridyl ketone-based catalysts are being investigated for the reduction of carbon dioxide (CO2) into valuable fuels and chemicals. sigmaaldrich.com The specific electronic and steric properties of this compound could lead to catalysts with enhanced activity and selectivity for CO2 conversion.

The carbonyl bridge also offers opportunities for unique reactivity. It can be a site for further functionalization or can participate in photochemical reactions. The photophysical properties of related dipyridyl ketones, which exhibit phosphorescence, suggest that this compound could be explored as a photocatalyst or a photosensitizer. frontiersin.org

Advanced Materials Science Integration

The ability of this compound to act as a versatile ligand opens up exciting possibilities in the field of materials science, particularly in the construction of functional coordination polymers and metal-organic frameworks (MOFs).

The divergent nature of the two pyridine rings makes this molecule an excellent building block for creating coordination polymers with diverse topologies. nih.gov By coordinating with different metal ions, it can self-assemble into one-, two-, or three-dimensional networks. researchgate.net These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, and sensing.

The incorporation of this compound into Metal-Organic Frameworks (MOFs) is another promising direction. MOFs are highly porous materials with potential applications in catalysis, drug delivery, and optoelectronics. The specific geometry and electronic properties of this ligand could be used to tailor the pore size, shape, and functionality of MOFs for specific applications.

Furthermore, the photophysical properties of this compound could be harnessed in the development of luminescent materials . frontiersin.orgacs.org By incorporating it into polymers or solid-state matrices, it may be possible to create materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Cross-Disciplinary Research Synergies

The versatile nature of this compound makes it a prime candidate for fostering collaborations across different scientific disciplines.

In medicinal chemistry , pyridinone scaffolds, which are structurally related to the hydrated form of dipyridyl ketones, are considered privileged structures due to their wide range of biological activities, including antitumor and antimicrobial effects. nih.govfrontiersin.org Derivatives of this compound could be synthesized and screened for their potential as therapeutic agents. For example, copper complexes of dipyridyl ketone hydrazone derivatives have shown significant anticancer activity. nih.gov

The intersection of catalysis and biology, known as chemical biology , offers another exciting frontier. The ability of this compound to interact with metal ions and biological molecules could be exploited for the development of new chemical probes to study biological processes or for the creation of novel biocatalytic systems. chemscene.com

In the realm of supramolecular chemistry , the self-assembly properties of this molecule could be explored to create complex, functional architectures. The non-covalent interactions of the pyridine rings and the carbonyl group can be utilized to build intricate host-guest systems and molecular machines. chemrxiv.org

Conclusion

Summary of Key Academic Contributions and Research Significance

Pyridin-2-yl(pyridin-4-yl)methanone is a heterocyclic ketone of significant academic interest due to its versatile structure. Its importance stems not from a large body of dedicated research on the molecule itself, but from its potential as a fundamental building block. Its key feature is its identity as an asymmetrical bridging ligand, which allows for the rational design of sophisticated supramolecular architectures, coordination polymers, and metal-organic frameworks. While its isomer, di(pyridin-2-yl)methanone, is well-studied as a chelating agent, the unique geometry of this compound offers distinct possibilities for constructing extended networks. Its potential applications in materials science as a component of luminescent materials and in catalysis as a scaffold for new catalyst systems highlight its research significance. It represents a valuable, yet likely underexplored, tool for chemists working at the interface of organic synthesis, coordination chemistry, and materials science.

Q & A

Basic Question: What are the standard synthetic routes and purification methods for Pyridin-2-yl(pyridin-4-yl)methanone?

Methodological Answer:
this compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, visible-light-driven asymmetric aldol reactions using glycinates and ketones under synergistic Lewis acid/photoredox catalysis yield enantioselective products (70% yield, 93% ee) . Purification involves column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol. Characterization employs 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation .

Basic Question: How does solubility and stability affect experimental design with this compound?

Methodological Answer:
The compound’s solubility varies significantly with solvent polarity. It is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves well in DMSO (30–50 mg/mL) and ethanol (20–30 mg/mL). Stability tests indicate decomposition under prolonged UV exposure (>24 hrs), necessitating storage in amber vials at –20°C . For biological assays, stock solutions should be diluted in PBS (pH 7.2) to minimize organic solvent residues (<0.1% v/v) .

Advanced Question: What mechanistic insights explain the enantioselectivity of this compound in asymmetric catalysis?

Methodological Answer:
Enantioselectivity arises from steric and electronic effects in the transition state. For instance, radical intermediates in aldol reactions are stabilized by the pyridinyl groups, while bulky para-substituents on the phenyl ring enhance diastereomeric ratios (dr 72:28) by reducing steric hindrance . Computational studies (DFT) reveal that the pyridin-2-yl group directs nucleophilic attack via π-π stacking with the catalyst, while the pyridin-4-yl moiety stabilizes the transition state through hydrogen bonding .

Advanced Question: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018/3) is critical for resolving bond-length discrepancies and confirming dihedral angles between aromatic rings. For example, a study on a carbazole-derived methanone derivative revealed a 45.2° dihedral angle between pyridinyl and carbazole planes, validated via SHELX refinement (R-factor < 5%) . Challenges include handling twinned crystals; applying the TWINABS tool for data scaling improves accuracy .

Advanced Question: What computational strategies predict electronic properties for this compound-based materials?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (FMOs) to predict charge-transfer behavior. For TADF (thermally activated delayed fluorescence) emitters, the energy gap (ΔEST\Delta E_{ST}) between singlet (S1S_1) and triplet (T1T_1) states is minimized (<0.3 eV) by optimizing electron-withdrawing (pyridinyl) and donating (carbazole) groups . Solvent effects are modeled using the Polarizable Continuum Model (PCM) to match experimental UV-Vis spectra (λmax\lambda_{\text{max}} = 276 nm) .

Advanced Question: How to address contradictions in substituent effects on reaction outcomes?

Methodological Answer:
Contradictions arise when steric vs. electronic effects dominate. For example, para-substituted aryl groups enhance diastereoselectivity (dr > 70:30) due to reduced steric congestion, while ortho-substituents lower yields (<10%) by hindering radical addition . Systematic variation of substituents (e.g., CF3_3, OMe) and kinetic studies (Eyring plots) differentiate electronic (Hammett σ values) from steric (A-values) contributions. Conflicting data in enantiomeric excess (ee) can be resolved by chiral HPLC (e.g., Chiralpak IA column) .

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